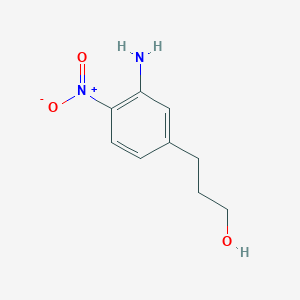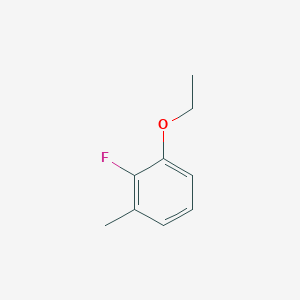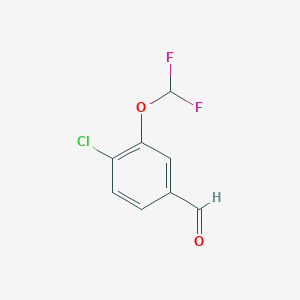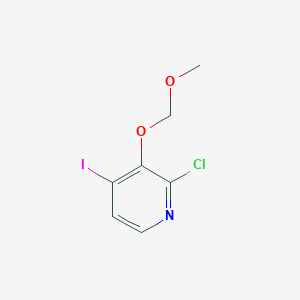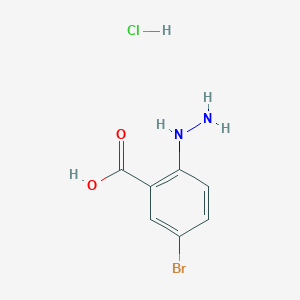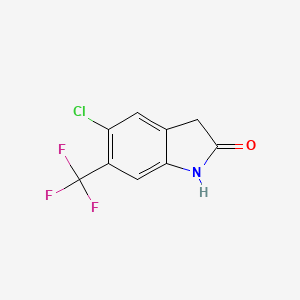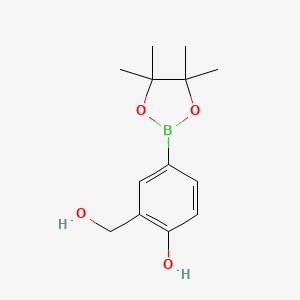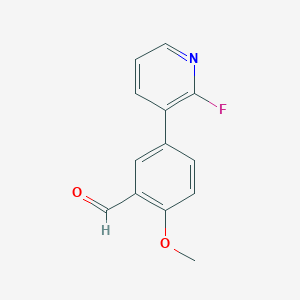![molecular formula C35H44N2S B6322264 Poly[(9,9-dioctylfluoren-2,7-diyl)-alt-co-(benzo[2,1,3]thiadiazol-4,7-diyl)] CAS No. 210347-52-7](/img/structure/B6322264.png)
Poly[(9,9-dioctylfluoren-2,7-diyl)-alt-co-(benzo[2,1,3]thiadiazol-4,7-diyl)]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Poly[(9,9-dioctylfluoren-2,7-diyl)-alt-co-(benzo[2,1,3]thiadiazol-4,7-diyl)] is a blue light-emitting fluorescent polymer with high electroluminescence quantum yield and chemical stability . It can form an emissive layer on the surface of optoelectronic devices . It has been used in the fabrication of field-effect transistors (FETs) and for the dispersion of single-walled carbon nanotubes (SWCNTs) .
Synthesis Analysis
The efficient fabrication of this polymer has been achieved using the electrostatic spray technique . The polymer ink was atomized at a considerably low voltage .Molecular Structure Analysis
The copolymer has a relatively simple backbone structure . The absorption and Raman spectroscopies indicated that the sorted single-walled carbon nanotubes (s-SWCNTs) had high purity .Chemical Reactions Analysis
The polymer has been used for the selective extraction of semiconducting single-walled carbon nanotubes (s-SWCNTs) from as-synthesized SWCNTs . The absorption and Raman spectroscopies indicated that the sorted s-SWCNTs had high purity .Physical And Chemical Properties Analysis
The polymer is solid and soluble in chloroform . It has a molecular weight (Mw) of over 20000 . It exhibits fluorescence with an excitation wavelength (λex) of 374 nm and an emission wavelength (λem) of 417 nm in chloroform .Applications De Recherche Scientifique
Photovoltaics
The benzo[c][1,2,5]thiadiazole (BTZ) motif, a key component of FT-0697996, is extensively researched for its application in organic photovoltaics . The electron-accepting properties of BTZ make it an ideal candidate for creating electron donor-acceptor systems that are crucial for the efficient conversion of solar energy into electrical energy.
Fluorescent Sensors
Compounds based on the BTZ group, such as FT-0697996, are also used as fluorescent sensors . Their ability to fluoresce can be harnessed in bioimaging, allowing for the visualization of cellular components like lipid droplets, mitochondria, and plasma membranes.
Organophotocatalysis
The BTZ motif within FT-0697996 has potential applications as a visible-light organophotocatalyst . This application is particularly valuable in green chemistry, where light can be used as a reagent to drive chemical reactions without the need for additional, potentially harmful, chemicals.
Antifungal Agents
Thiadiazole derivatives, including those found in FT-0697996, have been reported to exhibit antifungal activity . This makes them valuable in the development of new antifungal drugs and treatments.
Organic Light-Emitting Diodes (OLEDs)
The Poly(9,9-dioctylfluorenyl-2,7-diyl) component of FT-0697996 is used in the development of OLEDs . Its excellent luminescent properties make it a suitable material for blue and green light-emitting devices, crucial for display technology.
Organic Field-Effect Transistors (OFETs)
FT-0697996 can be utilized in the fabrication of OFETs . Its ability to disperse single-walled carbon nanotubes is particularly useful in creating field-effect transistors, which are fundamental components in modern electronic devices.
Mécanisme D'action
Target of Action
Similar compounds have been found to inhibit cbp/p300, a transcriptional co-activator for the androgen receptor (ar), a key driver of ar+ breast and prostate cancer
Mode of Action
It is suggested that the compound may interact with its targets, leading to a reduction in H3K27Ac at specific promoter sites concurrent with a decrease in CBP/p300 on the chromatin and a reduction in nascent RNA and enhancer RNA . This could potentially lead to a time-dependent growth inhibition in AR+ models .
Biochemical Pathways
The inhibition of cbp/p300 could potentially affect various biochemical pathways related to ar+ breast and prostate cancer .
Result of Action
It is suggested that the compound may lead to a time-dependent growth inhibition in ar+ models, which could potentially be correlated with ar expression .
Orientations Futures
Propriétés
IUPAC Name |
4-(9,9-dioctylfluoren-2-yl)-2,1,3-benzothiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H44N2S/c1-3-5-7-9-11-15-24-35(25-16-12-10-8-6-4-2)31-20-14-13-18-29(31)30-23-22-27(26-32(30)35)28-19-17-21-33-34(28)37-38-36-33/h13-14,17-23,26H,3-12,15-16,24-25H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPPJZINEHSIVEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1(C2=CC=CC=C2C3=C1C=C(C=C3)C4=CC=CC5=NSN=C54)CCCCCCCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H44N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,1,3-Benzothiadiazole-4-yl)-9,9-dioctyl-9H-fluorene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

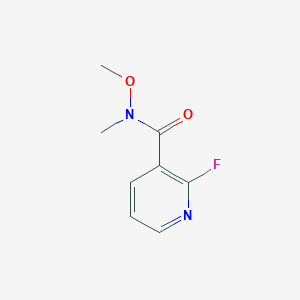

![2-{4-[4-(2-Hydroxy-phenyl)-piperazin-1-yl]-butyl}-4-methyl-2H-[1,2,4]triazine-3,5-dione](/img/structure/B6322188.png)

